D&C Brown No. 1

Vue d'ensemble

Description

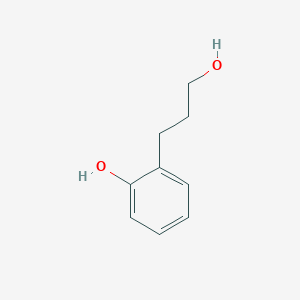

Résorcine brune, également connue sous le nom de résorcinol brun, est un composé phénolique de formule chimique C₆H₄(OH)₂. C'est l'un des trois isomères du benzènediol, plus précisément l'isomère 1,3 (méta-isomère). Le résorcinol est un solide incolore qui cristallise à partir du benzène sous forme d'aiguilles incolores et est facilement soluble dans l'eau, l'alcool et l'éther .

Mécanisme D'action

Target of Action

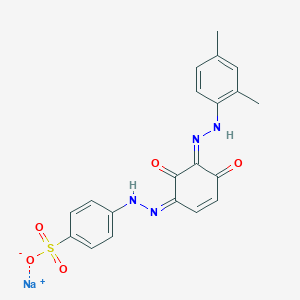

D&C Brown No. 1, also known as Acid Orange 24, is a synthetic azo dye. Azo dyes are a class of organic molecules with two azo groups (-N=N-) linked by an aromatic ring structure The specific targets of D&C Brown No

Mode of Action

The mode of action of this compound involves its interaction with these biological systems. In the environment, certain microorganisms can degrade azo dyes, including Acid Orange 24, through a process called "azo reduction" . This process involves the cleavage of the azo bonds (-N=N-) in the dye molecule, leading to the formation of aromatic amines . This biodegradation process is an important mechanism for the removal of azo dyes from the environment .

Biochemical Pathways

The biochemical pathways involved in the degradation of this compound are complex and involve multiple steps . The initial step is the reduction of the azo bonds, which is facilitated by enzymes produced by certain bacteria . This leads to the formation of aromatic amines, which can be further metabolized by the bacteria . The exact pathways and enzymes involved can vary depending on the specific microorganism and environmental conditions .

Pharmacokinetics

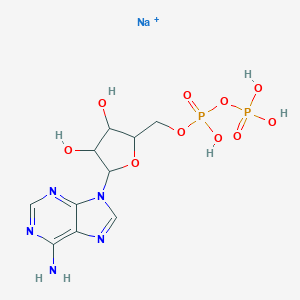

1 can inhibit P-glycoprotein, a protein that plays a crucial role in drug transport and metabolism . This suggests that this compound could potentially influence the pharmacokinetics of other substances that are substrates of P-glycoprotein .

Result of Action

The result of the action of this compound is largely dependent on its environment. In the environment, the degradation of this compound by microorganisms can lead to the removal of this dye from water bodies, reducing its environmental impact . .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence and activity of specific microorganisms capable of degrading azo dyes are crucial for the biodegradation of D&C Brown No. . Moreover, factors such as temperature, pH, and the presence of other substances can influence the efficiency of the biodegradation process . The stability of this compound under various conditions requires further testing.

Avantages Et Limitations Des Expériences En Laboratoire

The use of D&C Brown No. 1 in lab experiments has several advantages. It is a non-toxic dye that is easy to use and is relatively inexpensive. It is also very stable and can be used in a variety of laboratory applications. The main limitation of the dye is that it is not very soluble in water, making it difficult to use in some applications.

Orientations Futures

The use of D&C Brown No. 1 in research is limited, but there are potential future directions for the dye. One potential application is in the field of biochemistry, where the dye could be used to study the structure and function of proteins and other macromolecules. Another potential use is in histology and cytology studies, where the dye could be used as a contrast agent to study cellular structures. Finally, the dye could be used in food, pharmaceuticals, and cosmetics as a colorant.

Applications De Recherche Scientifique

Resorcinol has a wide range of applications in scientific research and industry:

Pharmaceuticals: Used in the production of drugs such as Intal (asthma drug) and Ostivone (osteoporosis drug).

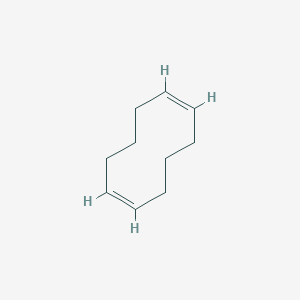

Rubber Compounds: Utilized in the manufacture of steel-belted radial tires and other rubber products.

Polymers: Employed in the production of weatherproof polycarbonate and super heat-resistant polymers.

Cosmetics: Used in sunscreens and other skincare products.

Adhesives: Resorcinol-formaldehyde-latex adhesives are used in various industrial applications.

Safety and Hazards

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le résorcinol est produit en plusieurs étapes à partir du benzène. Le processus commence par la dialkylation du benzène avec du propylène pour former le 1,3-diisopropylbenzène. Cet intermédiaire subit une oxydation et un réarrangement de Hock pour donner de l'acétone et du résorcinol . Une autre méthode implique la disulfonation du benzène suivie d'une hydrolyse du 1,3-disulfonate .

Méthodes de production industrielle

La production industrielle de résorcinol implique principalement la méthode de réarrangement de Hock en raison de son efficacité. Cette méthode est largement utilisée dans les usines commerciales situées aux États-Unis, en Allemagne, en Chine et au Japon .

Analyse Des Réactions Chimiques

Types de réactions

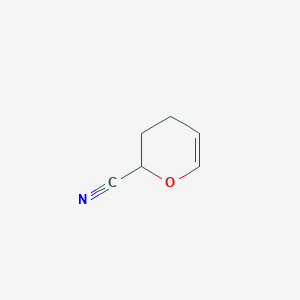

Le résorcinol subit diverses réactions chimiques, notamment :

Oxydation : Le résorcinol peut être oxydé pour former le dihydroresorcinol (1,3-cyclohexanedione).

Réduction : Il réduit la solution de Fehling et les solutions d'argent ammoniacales.

Substitution : Le résorcinol réagit avec le formaldéhyde pour produire des résines utilisées dans les adhésifs et d'autres applications.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le zinc et l'acide chlorhydrique sont utilisés pour réduire le résorcinol.

Substitution : Le formaldéhyde est un réactif courant pour les réactions de substitution.

Principaux produits formés

Dihydroresorcinol : Formé par hydrogénation partielle.

Résine de résorcinol-formaldéhyde : Produite par réaction avec le formaldéhyde.

Applications de la recherche scientifique

Le résorcinol a une large gamme d'applications dans la recherche scientifique et l'industrie :

Produits pharmaceutiques : Utilisé dans la production de médicaments tels que l'Intal (médicament contre l'asthme) et l'Ostivone (médicament contre l'ostéoporose).

Composés en caoutchouc : Utilisé dans la fabrication de pneus radiaux à carcasse en acier et d'autres produits en caoutchouc.

Polymères : Employé dans la production de polycarbonate résistant aux intempéries et de polymères super résistants à la chaleur.

Cosmétiques : Utilisé dans les crèmes solaires et d'autres produits de soin de la peau.

Adhésifs : Les adhésifs résorcinol-formaldéhyde-latex sont utilisés dans diverses applications industrielles.

Mécanisme d'action

Le résorcinol exerce ses effets par plusieurs mécanismes :

Activité kératolytique : Aide à éliminer la peau dure, squameuse ou rugueuse en décomposant la kératine.

Antiseptique et désinfectant : Utilisé dans les produits pharmaceutiques topiques pour traiter les affections cutanées et les infections.

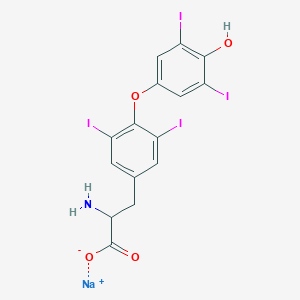

Activité antithyroïdienne : Inhibe les peroxydases de la thyroïde, bloquant la synthèse des hormones thyroïdiennes.

Comparaison Avec Des Composés Similaires

Le résorcinol est comparé à d'autres composés similaires tels que :

Catéchol (1,2-benzènediol) : Un autre isomère du benzènediol avec des propriétés chimiques et des applications différentes.

Hydroquinone (1,4-benzènediol) : Utilisé principalement dans les révélateurs photographiques et comme agent éclaircissant pour la peau.

Le résorcinol se distingue par sa combinaison unique de propriétés, ce qui le rend polyvalent pour diverses applications industrielles et pharmaceutiques.

Propriétés

IUPAC Name |

sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDAELYOGRCZQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-07-6 | |

| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

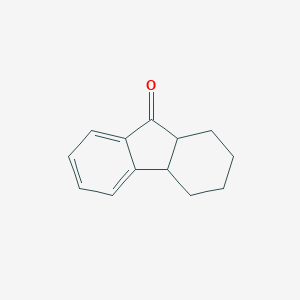

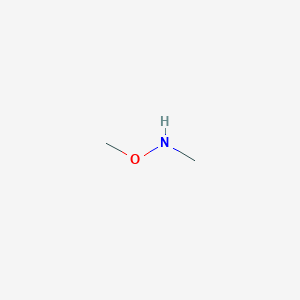

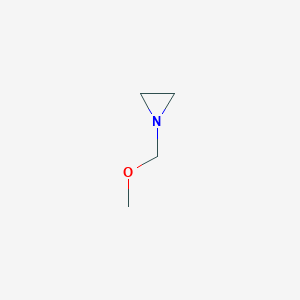

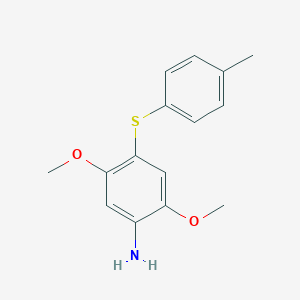

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.